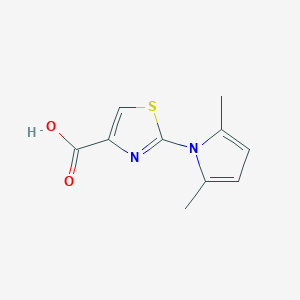![molecular formula C18H26N4O2 B2409929 [4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone CAS No. 2415492-26-9](/img/structure/B2409929.png)
[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone, also known as CMPD101, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone exerts its effects through the inhibition of several key enzymes and signaling pathways that are involved in disease progression. Specifically, this compound has been shown to inhibit the activity of the enzyme JAK2, which plays a critical role in the development of cancer and inflammation. In addition, this compound has been shown to inhibit the activity of the protein kinase CK1, which is involved in the regulation of circadian rhythms and the development of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific disease being studied. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorders, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using [4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone in lab experiments include its specificity for certain enzymes and signaling pathways, its ability to penetrate the blood-brain barrier, and its potential therapeutic applications in various diseases. However, the limitations of using this compound in lab experiments include its complex synthesis method, its potential toxicity, and the need for further research to fully understand its mechanism of action.
Orientations Futures
For research on [4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone include the development of more efficient synthesis methods, the identification of new therapeutic applications, and the optimization of its pharmacological properties. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the use of this compound in clinical trials is warranted to determine its safety and efficacy in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promise in various therapeutic applications. Its complex synthesis method, specific mechanism of action, and potential therapeutic applications make it an interesting compound for further research. However, further research is needed to fully understand its mechanism of action, optimize its pharmacological properties, and determine its safety and efficacy in humans.
Méthodes De Synthèse
[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone can be synthesized through a multi-step process involving the reaction of several chemicals. The first step involves the reaction of 2-cyclopropyl-6-methylpyrimidin-4-amine with morpholine in the presence of a suitable solvent. This is followed by the reaction of the resulting product with piperidine and methanone to form this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation in animal models. In addition, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-13-11-16(20-17(19-13)14-5-6-14)22-9-10-24-15(12-22)18(23)21-7-3-2-4-8-21/h11,14-15H,2-10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAWNMYOKANROQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CCOC(C3)C(=O)N4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-p-Tolyl-5-(3,4,5-trimethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2409846.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2409847.png)
![Methyl (E)-4-[[(2S,3R)-1-ethyl-5-oxo-2-pyridin-3-ylpyrrolidin-3-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2409849.png)
![N-{4-[5-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-3-yl]phenyl}benzenesulfonamide](/img/structure/B2409850.png)

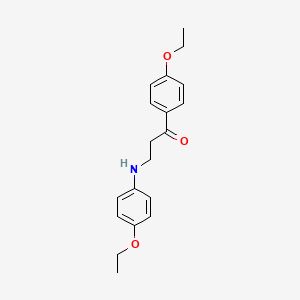
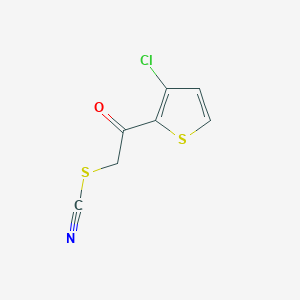
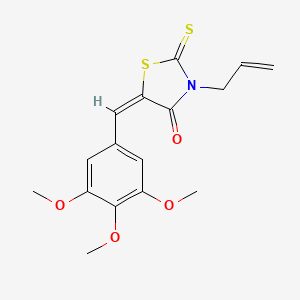

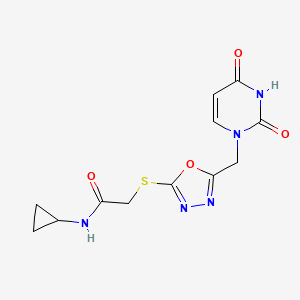
![8-(3-methoxyphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2409858.png)
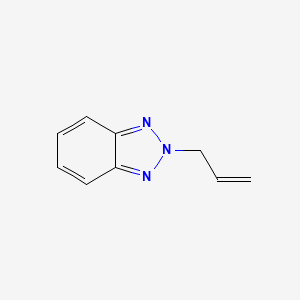
![2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B2409867.png)
